2,5-di-tert-Butylaniline
Overview
Description
2,5-di-tert-Butylaniline is an organic compound with the linear formula [(CH3)3C]2C6H3NH2 . It has a molecular weight of 205.34 .
Molecular Structure Analysis
The molecular structure of 2,5-di-tert-Butylaniline consists of a benzene ring substituted with two tert-butyl groups and an amine group . The compound has a molar refractivity of 67.3±0.3 cm^3 .
Physical And Chemical Properties Analysis
2,5-di-tert-Butylaniline is a powder with a melting point of 103-106 °C . It has a density of 0.9±0.1 g/cm^3, a boiling point of 294.7±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a flash point of 129.3±16.8 °C .
Scientific Research Applications
Nitrosation and Nitroso Derivatives
2,5-di-tert-Butylaniline is involved in nitrosation reactions. For instance, it yields nitroso derivatives when treated with nitrous acid in aqueous media. These derivatives, including 2,6-di-tert-butyl-4-nitrosoaniline, exhibit nitroso-amino structures rather than quinonoid forms in various solvents (Hoefnagel & Wepster, 1989).
Synthesis of Pharmaceutical Compounds
In drug discovery, 2,5-di-tert-Butylaniline is synthesized for use in pharmaceutical compounds. Its analogs, like 2-amino-5-tert-butylpyridine, have shown improved drug-like properties compared to 4-tert-butylaniline. These compounds are useful in studying metabolic clearance processes in pharmaceutical research (Thomson, Reilly, & Sandham, 2011).
Alkylation Reactions
2,5-di-tert-Butylaniline is used in alkylation reactions, particularly in the production of tert-butylanilines. These compounds have applications in pharmaceuticals, pesticides, plastics, additives, and dyes. The alkylation of aniline with tert-butyl alcohol and methyl-tert-butyl ether (MTBE) has been studied to improve yield and selectivity (Yadav & Doshi, 2003).
Organic Synthesis and Catalysis
2,5-di-tert-Butylaniline is involved in various organic syntheses and catalytic processes. For instance, it has been used in the synthesis of complex metal compounds and in reactions involving catalytic arylation and alkenylation of alkane segments. These processes often involve unique selectivity and reaction pathways, contributing significantly to the field of organic chemistry and catalysis (Sezen, Franz, & Sames, 2002).
Fluorescence Sensing and Chiral Analysis
A derivative of 2,5-di-tert-Butylaniline, 1,8-Bis(3-tert-butyl-9-acridyl)naphthalene N, N'-dioxide, has been synthesized and used in the development of a fluorescent scandium complex. This complex is applied in enantioselective sensing of chiral amino alcohols, demonstrating the utility of 2,5-di-tert-Butylaniline derivatives in analytical chemistry (Liu, Pestano, & Wolf, 2008).
Safety And Hazards
2,5-di-tert-Butylaniline is classified as an eye irritant, skin irritant, and may cause respiratory irritation . It’s recommended to avoid ingestion and inhalation, and to avoid contact with skin and eyes . Personal protective equipment such as dust masks, eyeshields, and gloves are recommended when handling this compound .
properties
IUPAC Name |
2,5-ditert-butylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N/c1-13(2,3)10-7-8-11(12(15)9-10)14(4,5)6/h7-9H,15H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZVLYNISQOZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345559 | |
Record name | 2,5-di-tert-Butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-di-tert-Butylaniline | |
CAS RN |
21860-03-7 | |
Record name | 2,5-di-tert-Butylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenamine, 2,5-bis(1,1-dimethylethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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